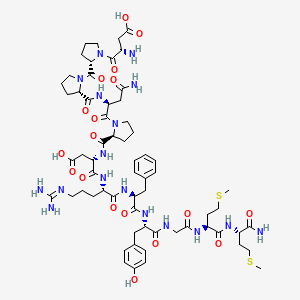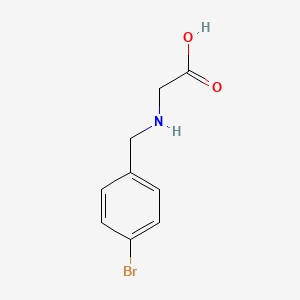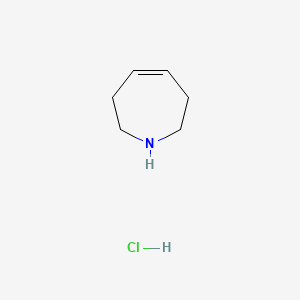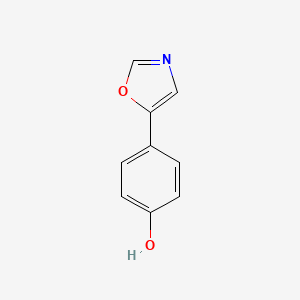![molecular formula C15H14O2 B596733 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol CAS No. 143212-74-2](/img/structure/B596733.png)
2-[2-(3-Methoxyphenyl)Ethenyl]Phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(3-Methoxyphenyl)Ethenyl]Phenol” is a chemical compound with the molecular formula C15H14O2 and a molecular weight of 226.27 . It is also known by its Chemical Abstracts Service (CAS) number 143212-74-2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . Unfortunately, the specific structural diagram is not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Alkylphenol ethoxylates (APEs) and their degradation products, including 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol, have been extensively studied for their environmental fate. These compounds, found in domestic and industrial products, degrade into more persistent chemicals like nonylphenol (NP), octylphenol (OP), and others. Due to their hormone-mimicking properties, there is concern about their potential to disrupt endocrine function in wildlife and humans. Research shows significant environmental presence, affecting water, sediments, and air, with implications for aquatic toxicity and ecosystem health (Ying, Williams, & Kookana, 2002).
Lignin Degradation and Chemical Synthesis
Studies on lignin model compounds, including those structurally related to this compound, have provided insights into the mechanisms of β-O-4 bond cleavage during acidolysis, a critical step in lignin degradation and valorization. These findings are pivotal for developing sustainable chemical synthesis processes, offering pathways to bio-based materials and chemicals (Yokoyama, 2015).
Ecotoxicity and Environmental Hazard Assessment
The chronic ecotoxicity of alkylphenol ethoxylates and their derivatives has been evaluated to understand their impact on aquatic ecosystems. These studies provide a comprehensive assessment of their hazard potential, informing regulatory and mitigation strategies to protect environmental health (Staples, Mihaich, Carbone, Woodburn, & Klečka, 2004).
Anticancer Drug Research
Research into compounds with a structural resemblance to this compound has shown potential in the development of anticancer drugs. Specific derivatives have demonstrated high tumor specificity with minimal toxicity to normal cells, indicating promising directions for new cancer treatments (Sugita, Takao, Uesawa, & Sakagami, 2017).
Eigenschaften
IUPAC Name |
2-[2-(3-methoxyphenyl)ethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKADNPRLDAEDMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)
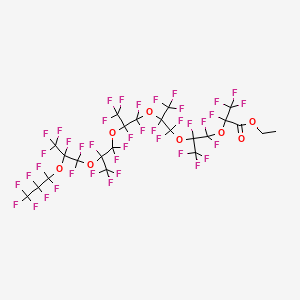
![2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole](/img/structure/B596655.png)

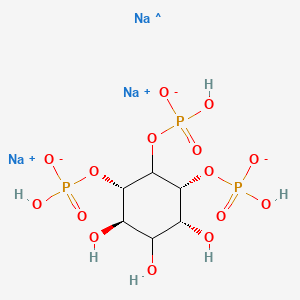

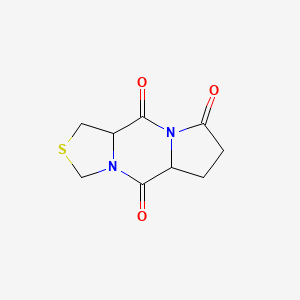
![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)
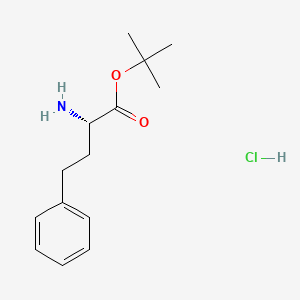
![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)
